N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine
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Overview
Description
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO2 It is known for its unique structure, which includes a methoxyphenyl group and a butan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under specific conditions. One common method is the condensation reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
- N-[4-(3-methylphenyl)butan-2-ylidene]hydroxylamine
Uniqueness
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
646039-08-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)6-7-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
RCRUYBMQBJUFME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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